molecular formula C21H18N2O3S B2634970 (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile CAS No. 380327-90-2

(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Cat. No.: B2634970
CAS No.: 380327-90-2
M. Wt: 378.45
InChI Key: QGQDTHRHEHCINJ-CXUHLZMHSA-N
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Description

(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a phenyl group and an acrylonitrile moiety substituted with a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of Acrylonitrile Moiety: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

    Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-phenylthiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile
  • (E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)propionitrile

Uniqueness

(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group may enhance its solubility and interaction with biological targets compared to similar compounds with fewer methoxy groups.

Properties

IUPAC Name

(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-24-18-11-20(26-3)19(25-2)10-15(18)9-16(12-22)21-23-17(13-27-21)14-7-5-4-6-8-14/h4-11,13H,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQDTHRHEHCINJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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